molecular formula C18H20N4O2S2 B2590272 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide CAS No. 1796947-12-0

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide

Cat. No. B2590272
CAS RN: 1796947-12-0
M. Wt: 388.5
InChI Key: VOVYUADKHSIDHN-UHFFFAOYSA-N
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Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide, also known as PBTZ169, is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PBTZ169 belongs to the class of thiazole-containing compounds, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

The specific biochemical pathways affected by N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The molecular and cellular effects of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide The properties of thiazole derivatives suggest that factors such as solubility and stability may be influenced by the environment .

properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c1-2-3-11-26(23,24)22-15-8-6-14(7-9-15)17-13-25-18(21-17)20-16-5-4-10-19-12-16/h4-10,12-13,22H,2-3,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVYUADKHSIDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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